![molecular formula C12H8F2O B3033086 2-(3,5-Difluorophenyl)phenol CAS No. 794586-19-9](/img/structure/B3033086.png)
2-(3,5-Difluorophenyl)phenol
Overview
Description
2-(3,5-Difluorophenyl)phenol is a chemical compound with the molecular formula C6H4F2O . It is a derivative of phenol, where two hydrogen atoms in the phenol molecule are replaced by fluorine atoms .
Synthesis Analysis
The synthesis of 2-(3,5-Difluorophenyl)phenol and its derivatives can be achieved through various methods. For instance, 3-Methyl-6-(3,5-difluorophenyl)imidazo[2,1-b]thiazole (mdfpit) and 3-methyl-6-(3,4,5-trifluorophenyl)imidazo[2,1-b]thiazole (mtfpit) were synthesized from thiourea, acetone, and 3,5-difluorobenzoyl bromide or 3,4,5-trifluorobenzoyl bromide . These were used as primary ligands to synthesize twelve phosphorescent Ir III complexes .Molecular Structure Analysis
The molecular structure of 2-(3,5-Difluorophenyl)phenol can be analyzed using various techniques. The structure is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis
Phenols, including 2-(3,5-Difluorophenyl)phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . The hydroxyl group is a strongly activating, ortho- and para-directing substituent in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(3,5-Difluorophenyl)phenol can be inferred from its structure and related compounds. It has a molecular weight of 130.0922 . More specific properties such as melting point, boiling point, solubility, and others are not provided in the search results.Scientific Research Applications
Organophosphate Sensing
- Application : 2-(3,5-Difluorophenyl)phenol has been used in the synthesis of materials sensitive to toxic organophosphates. For instance, it plays a role in creating poly {methyl [3-(2-hydroxy-3,4-difluoro)phenyl]propyl siloxane} (PMDFPS), which can detect and respond to these harmful compounds .
Antibacterial Research
- Relevance : 2-(3,5-Difluorophenyl)phenol is part of this investigation. Its potential impact on bacterial virulence expression, particularly in Staphylococcus aureus, warrants further study .
Azapentalene Synthesis
- Use : 2-(3,5-Difluorophenyl)phenol can serve as a precursor for azapentalenes. By displacing an N-iodonium intermediate, it forms these unique ring structures .
Mechanism of Action
Target of Action
It’s worth noting that phenolic compounds, in general, have been found to interact with a variety of biological targets, including enzymes and cell receptors .
Mode of Action
Phenolic compounds are known to interact with their targets through various mechanisms, such as direct binding or modulation of target activity .
Biochemical Pathways
Phenolic compounds are known to influence a variety of biochemical pathways, often through their antioxidant properties .
Pharmacokinetics
Phenolic compounds are generally known to have variable bioavailability, depending on factors such as their chemical structure and the presence of other compounds .
Result of Action
Phenolic compounds are known to exert a variety of biological effects, often related to their antioxidant properties .
Action Environment
The action, efficacy, and stability of 2-(3,5-Difluorophenyl)phenol can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other compounds .
Safety and Hazards
Safety data sheets indicate that 2-(3,5-Difluorophenyl)phenol may be harmful if swallowed, in contact with skin, or if inhaled . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-(3,5-difluorophenyl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2O/c13-9-5-8(6-10(14)7-9)11-3-1-2-4-12(11)15/h1-7,15H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTUHPXGTMCSLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90680799 | |
Record name | 3',5'-Difluoro[1,1'-biphenyl]-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90680799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
794586-19-9 | |
Record name | 3',5'-Difluoro[1,1'-biphenyl]-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90680799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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